molecular formula C8H5ClN4 B12274560 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile

Cat. No.: B12274560
M. Wt: 192.60 g/mol
InChI Key: OZNZAZLUZUUYOF-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a carbonitrile group attached to the imidazo[1,5-c]pyrimidine core. It is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1H-imidazole-4-carbonitrile with 1,3-diketones under acidic conditions. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo[1,5-c]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,5-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrazole ring fused to a pyrimidine ring, known for its diverse biological activities.

    Imidazo[1,5-a]pyridine: A compound with a similar core structure but different substituents, leading to distinct chemical and biological properties.

Uniqueness

5-Chloro-3-methyl-imidazo[1,5-c]pyrimidine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

5-chloro-3-methylimidazo[1,5-c]pyrimidine-7-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-5-11-4-7-2-6(3-10)12-8(9)13(5)7/h2,4H,1H3

InChI Key

OZNZAZLUZUUYOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2N1C(=NC(=C2)C#N)Cl

Origin of Product

United States

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